![molecular formula C15H18N4O4 B12056845 (2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine](/img/structure/B12056845.png)
(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group and a cyclopentylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine typically involves multiple steps:
-
Formation of the Cyclopentylidene Intermediate: : The initial step involves the preparation of the cyclopentylidene intermediate. This can be achieved through the reaction of a suitable cyclopentanone derivative with an alkylating agent under basic conditions.
-
Introduction of the Dinitrophenyl Group: : The next step involves the nitration of a phenyl ring to introduce the dinitrophenyl group. This is typically done using a mixture of concentrated nitric acid and sulfuric acid.
-
Coupling Reaction: : The final step is the coupling of the cyclopentylidene intermediate with the dinitrophenyl derivative. This is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.
-
Reduction: : Reduction of the nitro groups can yield amino derivatives, which can further participate in various chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various functional groups such as halogens, alkyl, or acyl groups.
科学的研究の応用
Chemistry
In chemistry, (2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for the synthesis of complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving hydrazone formation and cleavage. It can also be used in the development of new pharmaceuticals due to its potential bioactivity.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic effects. The presence of the dinitrophenyl group suggests possible applications in the development of drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine involves its interaction with molecular targets through its hydrazone linkage and dinitrophenyl group. These interactions can lead to the inhibition or activation of specific enzymes or receptors, depending on the context. The compound may also participate in redox reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine: Similar compounds include other hydrazones with different substituents on the phenyl ring or the cyclopentylidene moiety.
Hydrazones: Compounds such as benzaldehyde phenylhydrazone and acetone phenylhydrazone share similar structural features but differ in their specific substituents.
Uniqueness
The uniqueness of this compound lies in its combination of a dinitrophenyl group with a cyclopentylidene moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C15H18N4O4 |
|---|---|
分子量 |
318.33 g/mol |
IUPAC名 |
N-[(E)-(2-methyl-5-propan-2-ylidenecyclopentylidene)amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C15H18N4O4/c1-9(2)12-6-4-10(3)15(12)17-16-13-7-5-11(18(20)21)8-14(13)19(22)23/h5,7-8,10,16H,4,6H2,1-3H3/b17-15+ |
InChIキー |
ZALKZLTYDBGFJP-BMRADRMJSA-N |
異性体SMILES |
CC\1CCC(=C(C)C)/C1=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CC1CCC(=C(C)C)C1=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



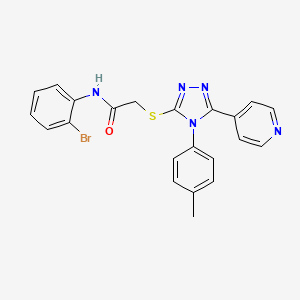
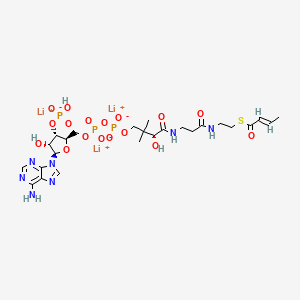
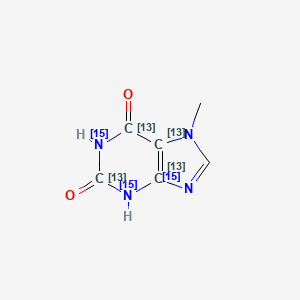

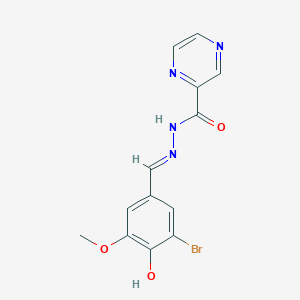

![tert-butyl N-[5-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]carbamate](/img/structure/B12056805.png)
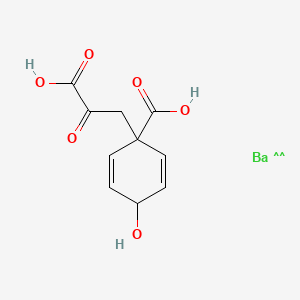


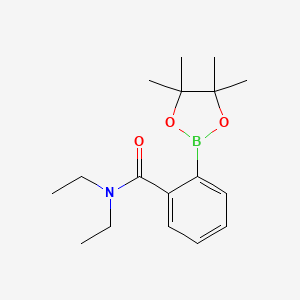
![3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)
![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)
